3-(3-Fluoropropyl)benzonitrile
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Overview
Description
3-(3-Fluoropropyl)benzonitrile is an organic compound with the molecular formula C10H8FN It is a derivative of benzonitrile, where a fluoropropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoropropyl)benzonitrile typically involves the reaction of 3-bromopropylbenzonitrile with a fluorinating agent. One common method is the nucleophilic substitution reaction where potassium fluoride (KF) is used as the fluorinating agent. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoropropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoropropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropropyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target, thereby modulating biological pathways .
Comparison with Similar Compounds
3-Fluorobenzonitrile: Similar structure but lacks the propyl group.
4-Fluorobenzonitrile: Fluorine atom is positioned at the para position.
3-(3-Chloropropyl)benzonitrile: Chlorine atom instead of fluorine.
Uniqueness: 3-(3-Fluoropropyl)benzonitrile is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
Properties
CAS No. |
655250-94-5 |
---|---|
Molecular Formula |
C10H10FN |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
3-(3-fluoropropyl)benzonitrile |
InChI |
InChI=1S/C10H10FN/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
DDSDGCUYMCKYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCCF |
Origin of Product |
United States |
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